molecular formula C12H15N5O B12212646 6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B12212646
M. Wt: 245.28 g/mol
InChI Key: SPTUCUNTYMIUCF-UHFFFAOYSA-N
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Description

6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrido[4,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with a variety of molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

6-amino-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C12H15N5O/c13-17-7-4-10-9(11(17)18)8-14-12(15-10)16-5-2-1-3-6-16/h4,7-8H,1-3,5-6,13H2

InChI Key

SPTUCUNTYMIUCF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)N

Origin of Product

United States

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